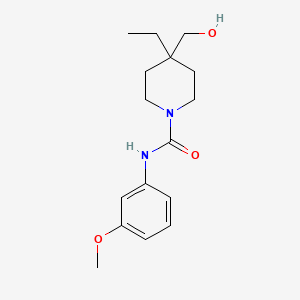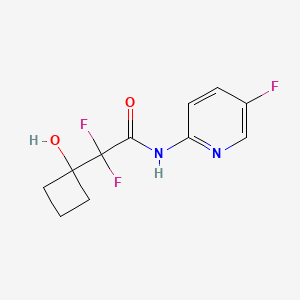
4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide, also known as EHDP, is a chemical compound that has been studied for its potential applications in scientific research. EHDP is a piperidine derivative that has been found to have various biochemical and physiological effects, making it a promising compound for further research.
作用機序
4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide acts as a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. By enhancing the activity of the NMDA receptor, 4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide may play a role in facilitating synaptic plasticity and improving learning and memory.
Biochemical and Physiological Effects:
4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has been found to have various biochemical and physiological effects. In addition to its effects on the NMDA receptor, 4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has been found to increase the release of acetylcholine, which is a neurotransmitter that is involved in learning and memory. 4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuroplasticity and neuroprotection.
実験室実験の利点と制限
4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a known mechanism of action and has been extensively studied in vitro and in vivo. However, 4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide also has some limitations. It has a relatively low potency compared to other NMDA receptor modulators, which may limit its effectiveness in certain applications. Additionally, 4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are unknown.
将来の方向性
There are several potential future directions for research on 4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide. One area of interest is the development of more potent and selective NMDA receptor modulators based on the structure of 4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide. Another area of interest is the exploration of 4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide's potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to determine the safety and efficacy of 4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide in clinical settings.
合成法
4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of several chemical reagents. The synthesis begins with the reaction of 3-methoxyphenylacetonitrile with ethyl magnesium bromide to form a Grignard reagent. This is followed by the reaction of the Grignard reagent with 4-chloro-1,1,1-trimethyl-2-methylsulfonyloxypentane to form the intermediate compound. Finally, the intermediate compound is reacted with piperidine-1-carboxamide to yield 4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide.
科学的研究の応用
4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes such as learning and memory. 4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-3-16(12-19)7-9-18(10-8-16)15(20)17-13-5-4-6-14(11-13)21-2/h4-6,11,19H,3,7-10,12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZOMTBUOVUSAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)NC2=CC(=CC=C2)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-4-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B6637144.png)
![4-fluoro-N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-methylbenzamide](/img/structure/B6637152.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B6637159.png)
![2-(2-cyclohexylbenzimidazol-1-yl)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6637169.png)

![N-[3-(hydroxymethyl)phenyl]cyclopentene-1-carboxamide](/img/structure/B6637181.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6637197.png)
![N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6637206.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6637213.png)
![[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol](/img/structure/B6637215.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B6637217.png)


